
2-Hydroxy-3-(tridecylamino)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(tridecylamino)naphthoquinone is a synthetic naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure with two carbonyl groups. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecylamino)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with tridecylamine. The reaction is carried out under basic conditions, often using a palladium-catalyzed coupling reaction . The process involves the formation of a carbon-nitrogen bond between the naphthoquinone and the tridecylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-Hydroxy-3-(tridecylamino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which exhibit different biological activities .
科学的研究の応用
2-Hydroxy-3-(tridecylamino)naphthoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable color properties.
作用機序
The mechanism of action of 2-Hydroxy-3-(tridecylamino)naphthoquinone involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of enzymes such as Na+, K±ATPase, which is crucial for maintaining cellular ion balance . This inhibition disrupts cellular processes, leading to cell death in microbial and cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components .
類似化合物との比較
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used as a dye and has antimicrobial activity.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial properties.
Uniqueness
2-Hydroxy-3-(tridecylamino)naphthoquinone is unique due to its long tridecylamine side chain, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This property increases its efficacy in disrupting cellular processes and makes it a potent antimicrobial and anticancer agent .
特性
CAS番号 |
22158-45-8 |
|---|---|
分子式 |
C23H33NO3 |
分子量 |
371.5 g/mol |
IUPAC名 |
4-hydroxy-3-(tridecylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-24-20-21(25)18-15-12-13-16-19(18)22(26)23(20)27/h12-13,15-16,24-25H,2-11,14,17H2,1H3 |
InChIキー |
YNVFXRPOQVZMEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


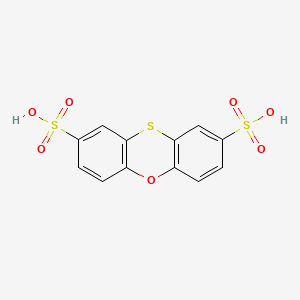
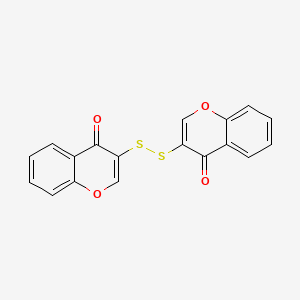
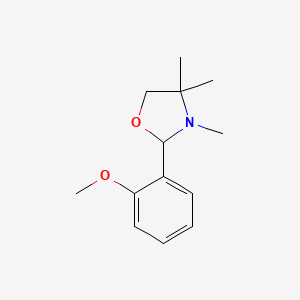
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
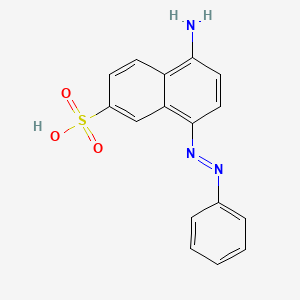

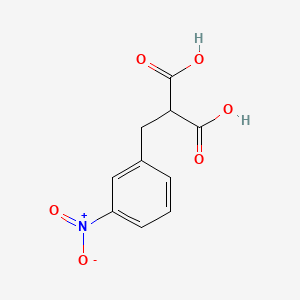
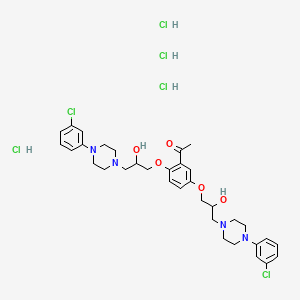
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)





